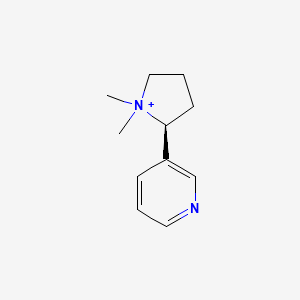
Pyrrolidinium, 1,1-dimethyl-2-(3-pyridinyl)-, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
吡咯烷鎓, 1,1-二甲基-2-(3-吡啶基)-, (S)-: 是一种化学化合物,分子式为C11H17N2。它属于吡咯烷鎓家族,其特征是吡咯烷环上具有各种取代基。该化合物以其结构特征而著称,包括连接到吡咯烷环上的吡啶环,赋予其独特的化学和物理性质。
准备方法
合成路线和反应条件: 吡咯烷鎓, 1,1-二甲基-2-(3-吡啶基)-, (S)- 的合成通常涉及吡啶衍生物与吡咯烷在特定条件下的反应。一种常见的方法包括在碱存在下用吡啶衍生物烷基化吡咯烷。 该反应通常在二氯甲烷或甲苯等有机溶剂中进行,温度保持在0°C至50°C之间,以确保最佳的收率和纯度 .
工业生产方法: 该化合物的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业反应器和精确控制反应参数,以确保一致性和高收率。 最终产品的纯化通过重结晶、蒸馏或色谱等技术实现 .
化学反应分析
反应类型: 吡咯烷鎓, 1,1-二甲基-2-(3-吡啶基)-, (S)- 经历各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂氧化,导致形成相应的N-氧化物。
还原: 可以使用氢化铝锂等还原剂进行还原反应,导致形成还原的吡咯烷衍生物。
常见试剂和条件:
氧化: 高锰酸钾,过氧化氢;通常在室温下在水性或有机溶剂中进行。
还原: 氢化铝锂,硼氢化钠;反应通常在无水条件下低温进行。
形成的主要产物:
氧化: 吡咯烷鎓N-氧化物。
还原: 还原的吡咯烷衍生物。
取代: 取代的吡啶衍生物.
科学研究应用
化学: 在化学领域,吡咯烷鎓, 1,1-二甲基-2-(3-吡啶基)-, (S)- 被用作合成更复杂分子的构建块。 其独特的结构允许创建用于药物发现和材料科学的多种化学库 .
生物学: 在生物学研究中,研究了该化合物与生物大分子之间的潜在相互作用。 它用于设计受体和酶的配体,有助于了解生化途径 .
医学: 在医学领域,吡咯烷鎓, 1,1-二甲基-2-(3-吡啶基)-, (S)- 正在研究其药理特性。 它作为针对各种疾病的新型治疗剂开发中的先导化合物 .
工业: 在工业上,该化合物用于生产特种化学品和先进材料。 其反应性和稳定性使其适用于涂料、粘合剂和聚合物中的应用 .
作用机制
吡咯烷鎓, 1,1-二甲基-2-(3-吡啶基)-, (S)- 的作用机制涉及其与特定分子靶标的相互作用。吡啶环可以与蛋白质中的芳香残基发生π-π相互作用,而吡咯烷环可以与氨基酸侧链形成氢键。 这些相互作用调节酶和受体的活性,影响各种生化途径 .
相似化合物的比较
类似化合物:
- 吡咯烷鎓, 1,1-二甲基-2-(3-吡啶基)-, 溴化物
- 吡咯烷鎓, 1,1-二甲基-2-(3-吡啶基)-, 氯化物
- 吡咯烷鎓, 1,1-二甲基-2-(3-吡啶基)-, 碘化物
比较: 与其类似物相比,吡咯烷鎓, 1,1-二甲基-2-(3-吡啶基)-, (S)- 由于其特定的立体化学而表现出独特的性质。 (S)-对映异构体可能与® -对映异构体或外消旋混合物相比具有不同的生物活性以及结合亲和力。 这种立体化学区别在药物设计和开发中至关重要,因为它会显着影响治疗剂的疗效和安全性 .
属性
CAS 编号 |
60282-15-7 |
|---|---|
分子式 |
C11H17N2+ |
分子量 |
177.27 g/mol |
IUPAC 名称 |
3-[(2S)-1,1-dimethylpyrrolidin-1-ium-2-yl]pyridine |
InChI |
InChI=1S/C11H17N2/c1-13(2)8-4-6-11(13)10-5-3-7-12-9-10/h3,5,7,9,11H,4,6,8H2,1-2H3/q+1/t11-/m0/s1 |
InChI 键 |
WYBBYUGHCIQZBV-NSHDSACASA-N |
手性 SMILES |
C[N+]1(CCC[C@H]1C2=CN=CC=C2)C |
规范 SMILES |
C[N+]1(CCCC1C2=CN=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


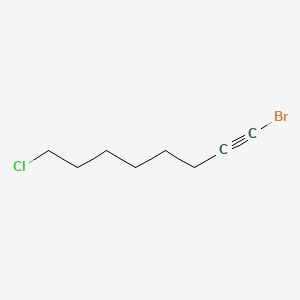
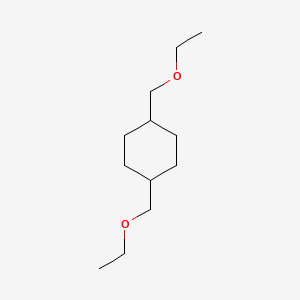
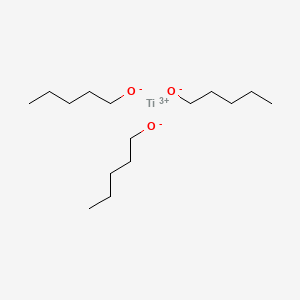


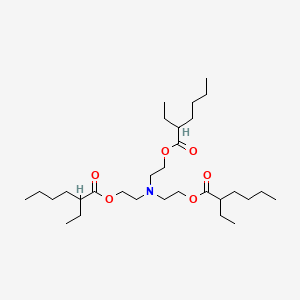
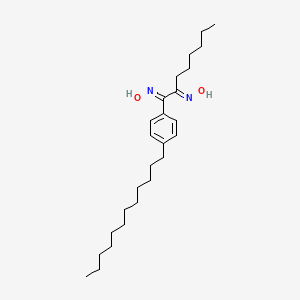
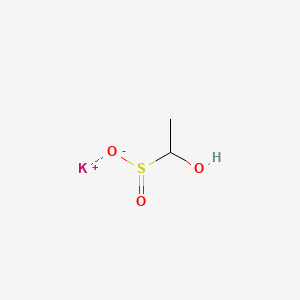
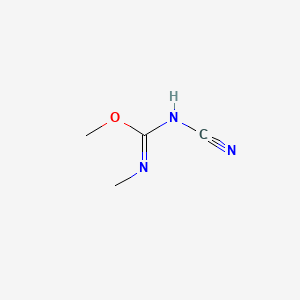
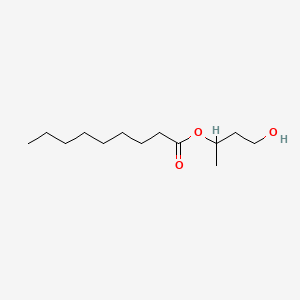
![2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-](/img/structure/B12654618.png)
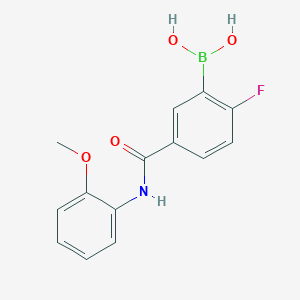
![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)

